5-(1-chloroethyl)-2-methylfuran-3-carboxylic acid 5-(1-chloroethyl)-2-methylfuran-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1803565-54-9
VCID: VC12029158
InChI: InChI=1S/C8H9ClO3/c1-4(9)7-3-6(8(10)11)5(2)12-7/h3-4H,1-2H3,(H,10,11)
SMILES: CC1=C(C=C(O1)C(C)Cl)C(=O)O
Molecular Formula: C8H9ClO3
Molecular Weight: 188.61 g/mol

5-(1-chloroethyl)-2-methylfuran-3-carboxylic acid

CAS No.: 1803565-54-9

Cat. No.: VC12029158

Molecular Formula: C8H9ClO3

Molecular Weight: 188.61 g/mol

* For research use only. Not for human or veterinary use.

5-(1-chloroethyl)-2-methylfuran-3-carboxylic acid - 1803565-54-9

Specification

CAS No. 1803565-54-9
Molecular Formula C8H9ClO3
Molecular Weight 188.61 g/mol
IUPAC Name 5-(1-chloroethyl)-2-methylfuran-3-carboxylic acid
Standard InChI InChI=1S/C8H9ClO3/c1-4(9)7-3-6(8(10)11)5(2)12-7/h3-4H,1-2H3,(H,10,11)
Standard InChI Key PDEDLYSGKHGJNT-UHFFFAOYSA-N
SMILES CC1=C(C=C(O1)C(C)Cl)C(=O)O
Canonical SMILES CC1=C(C=C(O1)C(C)Cl)C(=O)O

Introduction

Structural and Molecular Characteristics

The compound features a furan ring substituted at the 2-position with a methyl group and at the 5-position with a 1-chloroethyl moiety. The carboxylic acid group at the 3-position introduces polarity, influencing solubility and reactivity. Key structural parameters include:

PropertyValue
Molecular FormulaC8H9ClO3\text{C}_8\text{H}_9\text{ClO}_3
Molecular Weight188.61 g/mol
IUPAC Name5-(1-Chloroethyl)-2-methylfuran-3-carboxylic acid
SMILESCC1=C(C=C(O1)C(C)Cl)C(=O)O
Canonical SMILESCC1=C(C=C(O1)C(C)Cl)C(=O)O

The chloroethyl group (CH(Cl)CH3-\text{CH}(\text{Cl})\text{CH}_3) enhances electrophilicity, making the compound amenable to nucleophilic substitution reactions. The furan ring’s aromaticity allows for electrophilic aromatic substitution, though steric hindrance from substituents may modulate reactivity .

Chemical Reactivity and Functionalization

The compound’s reactivity is governed by three key sites: the chloroethyl group, furan ring, and carboxylic acid.

Nucleophilic Substitution

The chloroethyl group undergoes nucleophilic substitution with reagents like amines or thiols, yielding secondary amines or sulfides. For example:

R-NH2+C8H9ClO3C8H9NRO3+HCl\text{R-NH}_2 + \text{C}_8\text{H}_9\text{ClO}_3 \rightarrow \text{C}_8\text{H}_9\text{NRO}_3 + \text{HCl}

Such reactions are critical in prodrug design or agrochemical intermediates.

Electrophilic Aromatic Substitution

The furan ring participates in electrophilic substitution at the 4-position, though steric effects from the methyl and chloroethyl groups may direct reactivity. Nitration or sulfonation could introduce additional functional groups for diversification .

Decarboxylation and Esterification

The carboxylic acid group can be esterified with alcohols under acidic conditions, enhancing lipophilicity for pharmaceutical applications. Thermal decarboxylation may yield simpler furan derivatives for further functionalization.

Applications in Research and Industry

Pharmaceutical Intermediates

Furan derivatives are pivotal in drug discovery, with analogs showing anticancer and antimicrobial activities . While direct data on this compound is scarce, its structural similarity to methyl 5-(1-chloroethyl)furan-2-carboxylate—a compound studied for enzyme inhibition—suggests potential in targeted therapies.

Agrochemical Development

The chloroethyl group’s reactivity aligns with herbicide and pesticide design, where selective alkylation of biological targets is desired. For instance, chloroacetamide herbicides leverage similar electrophilic motifs for weed control .

Sustainable Materials

As a furan derivative, this compound could contribute to biobased polymers or resins. CMF-based materials have been used in renewable dyes and specialty chemicals, indicating a pathway for furan carboxylic acids in green chemistry .

Future Directions and Research Gaps

  • Synthetic Optimization: Developing high-yield, scalable synthesis routes remains a priority. Biomass-derived methods could enhance sustainability .

  • Biological Screening: Systematic evaluation of anticancer, antimicrobial, and enzyme-inhibitory properties is warranted.

  • Material Science Applications: Exploring its use in polymers or catalysts could unlock novel industrial uses.

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